molecular formula C7H9BrN2 B179677 5-bromo-N,4-dimethylpyridin-2-amine CAS No. 155789-99-4

5-bromo-N,4-dimethylpyridin-2-amine

Cat. No. B179677
CAS RN: 155789-99-4
M. Wt: 201.06 g/mol
InChI Key: DRIWBIDASVEIBC-UHFFFAOYSA-N
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Description

“5-bromo-N,4-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of pyridine derivatives like “this compound” can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has shown the ability to convert different pyridin-2-amines into their 5-hydroxy derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .


Molecular Structure Analysis

The molecular weight of “this compound” is 201.07 g/mol . The InChI code for this compound is 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3, (H2,9,10) .


Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For instance, it can be converted to its 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 . It can also participate in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 201.06 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 199.99491 g/mol . The topological polar surface area of the compound is 38.9 Ų .

Scientific Research Applications

Chemical Synthesis and Reactivity

5-Bromo-N,4-dimethylpyridin-2-amine serves as a key intermediate in various chemical syntheses and reactions. Its utility is evident in the selective amination of polyhalopyridines, catalyzed by palladium complexes, where it is used to achieve high yields and excellent chemoselectivity, producing aminopyridine derivatives (Ji, Li, & Bunnelle, 2003). Similarly, the action of potassium amide in liquid ammonia on halogenopyridines, including those substituted with methyl groups, has been studied to understand the influence of substituents and hetero atoms on the course of aminations, indicating its role in the formation of derivatives of 3,4-didehydropyridine (Does & Hertog, 2010).

Crystallography and Molecular Structure

The compound's relevance extends to crystallography and molecular structure analysis, where regioselective displacement reactions with ammonia have been examined through X-ray crystallography. This analysis reveals insights into the crystalline structure and formation mechanisms of related aminopyrimidines, highlighting the compound's potential in facilitating the understanding of molecular interactions and crystal formation (Doulah et al., 2014).

Development of Novel Derivatives

The compound is instrumental in the development of novel chemical derivatives, such as thiazolo[4,5-d]pyrimidine derivatives, showcasing its versatility in chemical synthesis. By undergoing reactions with methylhydrazine followed by treatment with carbon disulfide and alkyl halides, it serves as a precursor for a range of structurally diverse molecules. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Pharmacological Research

While explicitly avoiding details on drug use, dosage, and side effects, it's worth noting that the synthesis and characterization of compounds related to this compound can contribute to pharmacological research. For instance, the study and identification of novel pyridine-based derivatives via Suzuki cross-coupling reactions have potential implications for developing new therapeutic agents, highlighting the compound's role in advancing pharmacological studies (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for “5-bromo-N,4-dimethylpyridin-2-amine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “5-bromo-N,4-dimethylpyridin-2-amine” could involve its use in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . It could also be used in the preparation of various pyridin-5-ols and pyridin-N-oxides .

Mechanism of Action

Target of Action

This compound is a brominated aromatic amine reagent , and it’s often used as an intermediate in the synthesis of other compounds

Biochemical Pathways

Given its use as an intermediate in chemical synthesis , it may be involved in various biochemical pathways depending on the final products. More research is needed to elucidate these pathways and their downstream effects.

Result of Action

As an intermediate in chemical synthesis , its effects would largely depend on the final products and their interactions with biological systems.

properties

IUPAC Name

5-bromo-N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIWBIDASVEIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565602
Record name 5-Bromo-N,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155789-99-4
Record name 5-Bromo-N,4-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155789-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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